WX-554
Description
Overview of the Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade
The MAPK signaling cascade is a crucial intracellular communication system responsible for transmitting extracellular stimuli into a wide array of cellular responses nih.govnih.gov. Among the various MAPK pathways, the RAS/RAF/MEK/ERK cascade is recognized as the most significant, orchestrating numerous cellular functions nih.gov.
The RAS/RAF/MEK/ERK pathway operates as a three-tiered kinase cascade, involving a sequential phosphorylation and activation of protein kinases nih.govnih.gov. This cascade typically begins with the binding of growth factors or other extracellular signals to receptor tyrosine kinases (RTKs) on the cell surface. This binding event leads to the activation of RAS, a small GTPase, which acts as an upstream molecular switch nih.gov. Activated RAS then recruits and activates RAF kinases (comprising Raf-1, A-Raf, and B-Raf isoforms) at the plasma membrane nih.gov.
Subsequently, activated RAF kinases phosphorylate and activate MEK (MEK1 and MEK2), which are dual-specificity protein kinases. Specifically, RAF phosphorylates MEK at serine residues (e.g., Ser218 and Ser222 of MEK1). Following MEK activation, MEK dually phosphorylates and activates Extracellular Signal-Regulated Kinases (ERK1 and ERK2) on both threonine and tyrosine residues (e.g., T202/185 and Y204/187 on ERK1/2). Once activated, ERK can translocate to the nucleus, where it phosphorylates various transcription factors and other substrates, ultimately regulating gene expression and cellular responses nih.gov.
The MAPK signaling pathways are integral to maintaining cellular homeostasis and orchestrating a wide range of normal physiological processes nih.gov. These cascades are critical regulators of fundamental cellular functions, including cell proliferation, differentiation, survival, and apoptosis nih.govnih.gov. The RAS-RAF-MEK-ERK pathway, in particular, plays a crucial role in controlling cellular proliferation and survival programs. Beyond these core functions, ERK/MAPK signaling is also involved in cell cycle regulation and tissue formation nih.gov. For instance, ERK activation is essential for proper limb bud initiation, outgrowth, patterning, and differentiation during vertebrate limb development. Furthermore, it mediates responses to external stimuli and contributes to the maintenance of myocardial and blood vessel homeostasis.
Despite its vital roles in normal cellular function, aberrant activation of the MAPK pathway is a hallmark of numerous human cancers and contributes significantly to disease progression nih.gov. Hyperactivation of ERK is a major driver in cancer development nih.gov. Dysregulation of the Ras-ERK pathway is a primary trigger for most cancer types nih.gov. Mutations in upstream components of this pathway, particularly RAS and RAF, are responsible for a substantial proportion of human malignancies. For example, oncogenic RAS mutations are found in approximately 30% of all tumor types, while the BRAF V600E mutation is observed in about 50% of melanomas. These activating mutations lead to constitutive activation of the MAPK pathway, which promotes uncontrolled cell proliferation, enhances cell survival, and confers resistance to apoptosis, thereby driving tumorigenesis nih.gov. The dysregulation of MEK signaling specifically has been implicated in various diseases, including cancer.
Rationale for Therapeutic Targeting of MEK in Preclinical Oncology
Given the central role of the MEK/ERK pathway in oncogenesis, targeting MEK has emerged as a promising therapeutic strategy in cancer research.
MEK is recognized as a pivotal and central component within the MAPK signaling pathway. It functions as a critical intermediary, relaying signals from upstream molecules like RAS and RAF to downstream effectors such as ERK. Notably, MEK1 and MEK2 are the sole known regulators of ERK1/2, meaning that signals from various upstream activators (e.g., Mos, A-Raf, B-Raf, Raf-1, and MEKK) converge at the level of MEK. This unique position makes MEK a "gatekeeper" in the MAPK pathway, as ERK1/2 regulate hundreds of downstream targets. Because MEK lies downstream of RAS/RAF and specifically activates ERK, it presents an attractive target for therapies aimed at cancers driven by RAS and RAF mutations. The MAPK/ERK pathway itself acts as an important nodal point where information from various upstream genomic and signaling events coalesces.
Targeting MEK offers several strategic advantages compared to inhibiting upstream or downstream components of the MAPK pathway. A key benefit of MEK1/MEK2 inhibition is its high specificity, as ERK1/ERK2 are the only well-characterized downstream targets. This specificity allows for targeted intervention without necessarily knowing the precise genetic mutation upstream that led to the pathway's aberrant activation, which is a significant advantage over targeting RAF, where certain inhibitors can paradoxically activate RAF in the presence of active RAS.
MEK inhibition effectively blocks a multitude of upstream signaling pathways that converge at the MEK level, providing a broad inhibitory effect on the aberrant pathway activity. MEK inhibitors function by preventing ERK phosphorylation and activation through directly blocking MEK1/2. Modern MEK inhibitors are highly selective, binding to a unique allosteric site near the ATP-binding pocket on MEK proteins, thereby minimizing off-target effects on other kinases. This non-ATP competitive allosteric mechanism is advantageous as it avoids competition with the high intracellular concentrations of ATP.
From a therapeutic perspective, MEK inhibitors can suppress tumor cell proliferation by blocking the phosphorylation of downstream ERK and by regulating cell cycle and apoptosis-related proteins. They also demonstrate the ability to inhibit tumor cell invasion and metastasis by impeding cell movement and adhesion to the extracellular matrix. Furthermore, MEK inhibition has shown promise in overcoming resistance mechanisms that often lead to the reactivation of ERK signaling following BRAF inhibition in certain cancers.
Contextual Introduction to WX-554
Identification and Classification as a Small Molecule MEK1/2 Inhibitor
This compound is characterized as a small molecule, orally available, noncompetitive, and allosteric inhibitor of MEK1 and MEK2. nih.govoncokb.orgoup.com It functions by selectively binding to and inhibiting the activity of these kinases. nih.govoncokb.orgoup.com This inhibition prevents the activation of MEK-dependent effector proteins, including various transcription factors, thereby disrupting growth factor-mediated cell signaling and impeding tumor cell proliferation. Preclinical data indicate that this compound exhibits potent inhibitory activity against MEK1 and MEK2, with reported half-maximal inhibitory concentration (IC50) values of 4.7 nM and 10.7 nM, respectively. nih.gov
Table 1: this compound Inhibitory Activity (IC50 Values)
| Target | IC50 (nM) |
| MEK1 | 4.7 |
| MEK2 | 10.7 |
Origin and Preclinical Development Landscape
This compound's journey began with its initial development by UCB SA. oncokb.orgoup.com In January 2009, WILEX AG acquired the worldwide rights to develop UCB's entire preclinical oncology portfolio, which included this compound. This strategic collaboration saw this compound advance into clinical Phase I development by the end of 2009. UCB further solidified this alliance by increasing its shareholding in WILEX AG to approximately 18% by June 2010.
Despite promising preclinical data and progression into clinical trials, the clinical development of this compound was ultimately discontinued. oncokb.org In May 2014, the collaboration agreement between WILEX AG and UCB concerning this compound and other programs was mutually terminated. This decision was a result of a strategic re-alignment at WILEX AG, leading to the return of all granted rights, intellectual property, data, and documents related to these programs back to UCB. Crucially, the discontinuation was attributed to business considerations rather than issues related to clinical safety or efficacy. Two dose-escalation Phase I/II studies in patients with advanced solid tumors were consequently terminated.
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
; NONE |
Origin of Product |
United States |
Mechanistic Insights into Wx 554 S Molecular Action
Molecular Target Engagement and Inhibition Kinetics
WX-554's efficacy stems from its specific interaction with MEK1 and MEK2, characterized by a unique binding mechanism and potent inhibitory kinetics.
This compound is identified as a selective, orally available, and allosteric inhibitor of MEK1 and MEK2 cancerbiomed.orgprobechem.comevitachem.comtargetedonc.com. Unlike inhibitors that bind to the active site, this compound engages with an allosteric pocket located adjacent to the ATP binding site on MEK1/2 cancerbiomed.orgevitachem.comtargetedonc.comsciforschenonline.org. This allosteric binding induces conformational changes that effectively lock the unphosphorylated MEK1/2 into a catalytically inactive state, thereby preventing its activation targetedonc.com.
A significant characteristic of this compound's inhibitory mechanism is its non-ATP competitive nature cancerbiomed.orgprobechem.comtargetedonc.commdpi.com. This means that this compound does not compete with adenosine (B11128) triphosphate (ATP) for binding to the MEK enzymes. This mechanism offers a distinct advantage by circumventing the challenge of competing with the high intracellular concentrations of ATP, and it potentially minimizes undesired off-target effects on other protein kinases that utilize ATP as a substrate targetedonc.com.
Quantitative studies have determined the half maximal inhibitory concentrations (IC50) of this compound against its primary targets, MEK1 and MEK2. This compound exhibits high potency, with IC50 values of 4.7 nM for MEK1 and 10.7 nM for MEK2 cancerbiomed.orgprobechem.comevitachem.comresearchgate.net. These values underscore this compound's effectiveness in inhibiting the enzymatic activity of both MEK isoforms.
Table 1: Half Maximal Inhibitory Concentrations (IC50) of this compound for MEK1 and MEK2
| Target | IC50 (nM) |
| MEK1 | 4.7 |
| MEK2 | 10.7 |
Downstream Cellular Signal Transduction Modulation
The inhibition of MEK1/2 by this compound translates into significant modulation of downstream signaling pathways, particularly affecting the phosphorylation status of key proteins involved in cell growth and proliferation.
As a direct downstream substrate of MEK, Extracellular Signal-Regulated Kinase (ERK) phosphorylation is a critical indicator of MEK activity cancerbiomed.orgplos.org. Treatment with this compound leads to a pronounced inhibition of ERK phosphorylation probechem.comresearchgate.netnih.govpatsnap.com. Research, including studies in patients with advanced solid tumors, has demonstrated sustained inhibition of ERK phosphorylation in peripheral blood mononuclear cells and a notable decrease in mean phosphorylated ERK (pERK) levels within tumor biopsies patsnap.comnih.govresearchgate.net. Specifically, a decrease of 70 ± 26% in mean pERK was observed in tumor biopsies when compared to pre-treatment levels in certain patient cohorts patsnap.comnih.govresearchgate.net.
Beyond ERK, this compound's inhibitory effects extend to Ribosomal Protein S6 (S6) phosphorylation probechem.comresearchgate.netnih.govpatsnap.com. S6 phosphorylation is recognized as a sensitive readout of mTORC1-dependent signaling, a pathway closely linked to cell growth and protein synthesis plos.org. The ribosomal S6 kinase (S6K), which is involved in regulating the activity of downstream S6 ribosomal proteins, is influenced by the MEK-ERK pathway plos.org. The observed inhibition of S6 phosphorylation by this compound highlights its broader impact on cellular signaling networks crucial for proliferation and survival.
Prevention of MEK-Dependent Effector Protein Activation and Transcription Factor Modulation
This compound functions as a selective inhibitor of MEK, specifically MEK1 and MEK2, by binding to and inhibiting their enzymatic activity. nih.gov This inhibition is crucial because MEK is a dual-specificity threonine/tyrosine kinase that serves as a key component of the RAS/RAF/MEK/ERK signaling pathway. nih.gov This pathway is fundamental in regulating various cellular processes, including proliferation, survival, and differentiation.
Structural-Activity Relationship (SAR) Studies and Molecular Design Principles
Structural-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity, guiding the design of more effective and selective agents.
Elucidation of Key Structural Motifs for MEK1/2 Binding Affinity
This compound is characterized as a selective, noncompetitive, and allosteric inhibitor of MEK1/2. Unlike ATP-competitive inhibitors that bind to the active site, allosteric MEK inhibitors typically bind to a distinct hydrophobic pocket located adjacent to the ATP-binding site. This allosteric binding induces a conformational change in MEK, effectively locking it in an inactive state and preventing its interaction with and phosphorylation of ERK activation loops. This unique binding mode contributes to the high specificity observed with MEK inhibitors.
The chemical identity of this compound is defined by its molecular formula, CHFINOS, and a molecular weight of 482.32. Its IUPAC name is [3-(aminomethyl)azetidin-1-yl]-{2-[(2-fluoro-4-iodophenyl)amino]thieno[2,3-b]pyridin-3-yl}-methanone. These structural details, including its thienopyridine core and substituted azetidine (B1206935) and iodophenyl moieties, are integral to its interaction with the MEK enzyme.
Insights into Modifications to Enhance Selectivity and Potency
This compound exhibits potent inhibitory activity against MEK1 and MEK2. Its half-maximal inhibitory concentration (IC50) values are reported as 4.7 nmol/L for MEK1 and 11 nmol/L for MEK2. These low nanomolar IC50 values highlight its high potency as a MEK inhibitor.
The classification of this compound as a selective and allosteric inhibitor implies that its molecular design incorporates specific structural features optimized to achieve these enhanced properties. While explicit details on specific modifications made to this compound to enhance its selectivity and potency are not extensively detailed in the public domain, the general principle in the development of MEK inhibitors involves meticulous optimization of structural motifs. This optimization aims to achieve high selectivity by targeting unique allosteric binding sites that are less conserved across other kinases, thereby minimizing off-target effects and maximizing therapeutic efficacy.
Table 1: this compound Potency Data
| Target | IC50 (nmol/L) |
| MEK1 | 4.7 |
| MEK2 | 11 |
Preclinical Efficacy and Biological Activity of Wx 554
In Vitro Anti-Proliferative and Cytotoxic Effects
WX-554 exerts its anti-proliferative and cytotoxic effects by targeting key components of cellular signaling pathways.
This compound functions by selectively binding to and inhibiting the activity of MEK1 and MEK2. This inhibition prevents the activation of MEK-dependent effector proteins, including certain transcription factors, which in turn can lead to the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. oup.comdoi.org A notable effect observed is the marked inhibition of ERK1/2 phosphorylation in various cell lines, including HT29 cells. nih.govmitoproteome.org MEK, a dual-specificity threonine/tyrosine kinase, plays a critical role in the activation of the RAS/RAF/MEK/ERK signaling pathway, which is frequently upregulated in numerous tumor types. oup.comdoi.orgmedkoo.com
This compound has demonstrated growth inhibition across a diverse range of cancer cell lines, including those derived from breast, fibrosarcoma, thyroid, melanoma, colorectal, ovarian, and pancreas cancers. nih.gov
In studies focusing on colorectal carcinoma cell lines, this compound exhibited growth inhibition in both HCT116 and HT29 cells. The HT29 cell line consistently showed greater sensitivity to this compound compared to the HCT116 cell line, with approximately a 9-fold difference in sensitivity. nih.gov
Table 1: Relative Sensitivity of Colorectal Carcinoma Cell Lines to this compound
| Cell Line | Relative Sensitivity to this compound (Fold Difference vs. HCT116) |
| HCT116 | 1 |
| HT29 | 9 |
Research indicates that this compound demonstrates increased sensitivity in cell lines and tumors harboring BRAF or RAS mutations. nih.govmitoproteome.org Generally, cell lines that are most sensitive to this compound are those possessing BRAF or RAS mutations. nih.gov The observed difference in sensitivity between HT29 and HCT116 colorectal carcinoma cell lines, where HT29 (BRAF mutant) is more sensitive than HCT116 (KRAS mutant), could be attributed to the presence of a BRAF mutation, as RAS mutations have been linked to intrinsic resistance in prior investigations. nih.gov
This compound is a potent inhibitor of MEK1 and MEK2, with half maximal inhibitory concentrations (IC50) of 4.7 nM and 11 nM, respectively. nih.govnih.gov In clonogenic cytotoxicity assays, this compound as a single agent demonstrated significant cytotoxicity at a concentration of 10 µM. This resulted in a 67% cell kill in the HCT116 cell line and a 75% cell kill in the HT29 cell line. The mean lethal concentration (LC50) for this compound was determined to be 0.6 µM in HCT116 cells and 1.6 µM in HT29 cells. nih.gov
Table 2: In Vitro Cytotoxicity of this compound in Colorectal Carcinoma Cell Lines
| Cell Line | IC50 (nM) (MEK1/MEK2) | Cell Kill at 10 µM (%) | LC50 (µM) |
| HCT116 | 4.7 / 11 | 67 | 0.6 |
| HT29 | 4.7 / 11 | 75 | 1.6 |
Mechanisms of Resistance to Mek Inhibitors and Wx 554 in Preclinical Models
Overview of Intrinsic and Acquired Resistance Pathways to MEK Inhibition
Resistance to MEK inhibitors can be broadly categorized as either intrinsic (pre-existing) or acquired (developing after an initial response). Both forms of resistance often lead to the reactivation of the MAPK pathway, underscoring the pathway's critical role in tumor cell survival and proliferation.
Intrinsic resistance can be mediated by a variety of factors, including the presence of concurrent mutations in genes such as KRAS or alterations in parallel signaling pathways like the PI3K/AKT pathway. These co-existing alterations can provide alternative routes for cell growth and survival, thereby diminishing the impact of MEK inhibition.
Acquired resistance , on the other hand, typically emerges under the selective pressure of treatment. A common mechanism of acquired resistance is the development of secondary mutations within the MEK protein itself, particularly in the allosteric pocket where non-competitive inhibitors bind. These mutations can reduce the binding affinity of the inhibitor, rendering it less effective. Additionally, amplification of the BRAF gene, a component upstream of MEK, can lead to increased signaling that overwhelms the inhibitory effect of the drug.
Role of Feedback Activation in Attenuating MEK Inhibition
A key challenge in targeting the MAPK pathway is the presence of complex feedback loops that can attenuate the effects of MEK inhibitors and contribute to resistance.
In normal cellular signaling, extracellular signal-regulated kinase (ERK), the downstream effector of MEK, participates in a negative feedback loop to dampen the activity of upstream components of the pathway. When MEK is inhibited, this ERK-mediated negative feedback is relieved. This can lead to the reactivation of upstream signaling molecules, such as RAF, which can then phosphorylate and reactivate MEK, ultimately leading to a rebound in ERK signaling despite the presence of the inhibitor.
In addition to the direct feedback on the MAPK pathway, inhibition of MEK can lead to the activation of parallel signaling networks that can, in turn, reactivate the MAPK cascade. A prominent example is the interplay with the PI3K/AKT pathway. Inhibition of the MAPK pathway can lead to the upregulation of receptor tyrosine kinases (RTKs), which can then activate the PI3K/AKT pathway. This activation of a parallel survival pathway can compensate for the inhibition of MAPK signaling and contribute to drug resistance.
Preclinical Strategies to Circumvent Resistance to MEK Inhibition
The understanding of these resistance mechanisms has spurred the development of preclinical strategies to overcome them, with a significant focus on combination therapies.
One promising approach involves the dual targeting of the MAPK and PI3K/AKT pathways. Preclinical studies have shown that the combination of the MEK inhibitor WX-554 with the PI3K inhibitor WX-037 results in synergistic growth inhibition in colorectal cancer cell lines. nih.govcancer.gov This combination was associated with increased cytotoxicity and enhanced inhibition of both ERK and S6 phosphorylation, a downstream effector of the PI3K/AKT pathway, compared to either agent alone. nih.govcancer.gov In vivo, the combination of this compound and WX-037 demonstrated marked tumor growth inhibition that was greater than that observed with either drug individually. nih.govcancer.gov
This synergistic effect highlights a key strategy to overcome resistance: by simultaneously blocking a primary oncogenic driver pathway (MAPK) and a key survival pathway (PI3K/AKT) that can be activated as a resistance mechanism, it is possible to achieve a more profound and durable anti-tumor response.
| Compound | Target | Mechanism | Preclinical Combination Partner | Observed Effect in Combination |
|---|---|---|---|---|
| This compound | MEK1/2 | Allosteric Inhibitor | WX-037 (PI3K Inhibitor) | Synergistic growth inhibition, enhanced tumor growth delay |
Preclinical Combination Therapeutic Strategies Involving Wx 554
Rationale for Dual Pathway Inhibition (e.g., MAPK and PI3K Signaling)
Tumors frequently exhibit dysregulation in multiple oncogenic signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. nih.govnih.gov These pathways are crucial for cell proliferation, survival, and differentiation, and their aberrant activation drives carcinogenesis. nih.govnih.govuni-frankfurt.demedkoo.com Single-agent therapies targeting either the MAPK/MEK/ERK or PI3K/AKT/mTOR pathway often face limitations due to intrinsic or acquired resistance mechanisms. mitoproteome.orgnist.gov A key mechanism of resistance involves compensatory upregulation or "cross-talk" between these pathways; for instance, inhibition of the PI3K/AKT/mTOR pathway can lead to compensatory activation of the MAPK/MEK/ERK pathway, and vice versa. mitoproteome.orgnist.govuni-freiburg.denih.govdoi.org This intricate network necessitates combination therapeutic strategies to achieve more comprehensive and sustained pathway inhibition. nih.govnih.govuni-frankfurt.demitoproteome.orgnist.gov Preclinical studies provide a clear rationale for the co-inhibition of these frequently activated, semi-parallel pathways to prevent feedback activation and enhance anti-tumor effects. uni-frankfurt.demitoproteome.orgnist.govnih.gov
Synergistic Effects of WX-554 with the PI3K Inhibitor WX-037
This compound, a selective, orally available, noncompetitive, and allosteric MEK1/2 inhibitor, has been extensively evaluated in combination with the novel PI3K inhibitor WX-037. nih.govnih.govmedkoo.comresearchgate.netnih.govoup.com This combination aims to simultaneously target two critical pro-survival pathways, particularly relevant in cancers where both are concurrently active. nih.govnih.govuni-frankfurt.de
In vitro studies have demonstrated that the combination of this compound and WX-037 exhibits marked synergistic growth inhibition. nih.govnih.govresearchgate.net This synergy has been observed in various colorectal carcinoma cell lines, including HCT116 and HT29. nih.govnih.gov The enhanced growth inhibition is associated with increased cytotoxicity and a more pronounced inhibition of key downstream effectors, such as ERK and S6 phosphorylation, compared to either agent administered alone. nih.govnih.govresearchgate.net Assays like Sulforhodamine B for growth inhibition, clonogenic assays for survival, and Western blotting for signal transduction analysis (e.g., ERK and S6 phosphorylation) have been employed to quantify these effects. nih.govnih.gov
The half-maximal growth inhibitory concentration (GI50) for this compound as a single agent was reported to be 112 nM in both HCT116 and HT29 cell lines. researchgate.net The combination treatment achieved synergistic effects at concentrations where individual agents showed less activity.
Table 1: In Vitro Effects of this compound and WX-037 Combination
| Cell Line | Agent | GI50 (nM) (Single Agent) | Combination Effect with WX-037 | Associated Molecular Changes |
| HCT116 | This compound | 112 researchgate.net | Synergistic Growth Inhibition nih.govnih.govresearchgate.net | Increased Cytotoxicity nih.govnih.govresearchgate.net Enhanced Inhibition of ERK Phosphorylation nih.govnih.govresearchgate.net Enhanced Inhibition of S6 Phosphorylation nih.govnih.govresearchgate.net |
| HT29 | This compound | 112 researchgate.net | Synergistic Growth Inhibition nih.govnih.govresearchgate.net | Increased Cytotoxicity nih.govnih.govresearchgate.net Enhanced Inhibition of ERK Phosphorylation nih.govnih.govresearchgate.net Enhanced Inhibition of S6 Phosphorylation nih.govnih.govresearchgate.net |
Translating the in vitro findings, the combination of this compound and WX-037 has demonstrated improved anti-tumor efficacy in vivo. nih.govnih.govresearchgate.net Studies conducted in murine xenograft models, specifically using HCT116 and HT29 human colorectal cancer xenografts, revealed marked tumor growth inhibition that was significantly greater than that observed with either this compound or WX-037 administered as single agents. nih.govnih.govresearchgate.net Importantly, these studies indicated that the combination was well-tolerated and non-toxic in the animal models. nih.govnih.govresearchgate.net The efficacy was assessed through measurements such as tumor growth curves and the time taken for xenografts to reach four times their initial volume (time to RTV4).
Pharmacokinetic Interactions in Preclinical Combination Studies
Understanding pharmacokinetic (PK) interactions between co-administered drugs is crucial for optimizing combination therapies. Preclinical studies have investigated the PK profile of this compound when given alongside WX-037. nih.govnih.govresearchgate.net
Pharmacokinetic analyses in animal models indicated that at lower doses, there was no significant PK interaction between this compound and WX-037. nih.govnih.govresearchgate.net However, at higher doses, WX-037 may potentially delay the tumor uptake of this compound. nih.govnih.govresearchgate.netnih.gov Tumor concentrations of this compound in these studies were measured using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) in HCT116 and HT29 tumor xenograft-bearing mice following single oral doses of this compound alone or in combination with WX-037. nih.gov
Exploration of Other Potential Preclinical Combination Partners for this compound
Given the complex nature of cancer and the prevalence of resistance mechanisms, the exploration of this compound in combination with other therapeutic agents extends beyond WX-037. The rationale for such combinations often stems from the need to overcome compensatory signaling pathways or target additional oncogenic drivers.
Preclinical investigations and early clinical trial concepts have considered combining MEK inhibitors like this compound with various other targeted agents. These include, but are not limited to, other PI3K/mTOR inhibitors (e.g., ZSTK474, GDC-0941, BKM120, everolimus, temsirolimus), EGFR inhibitors, ERBB2 inhibitors, and CDK4/6 inhibitors. doi.org The strategy of dual inhibition of MAPK and PI3K pathways is a well-established concept in oncology, aiming to prevent the activation of parallel survival pathways that can lead to resistance to single-agent treatments. uni-frankfurt.demitoproteome.orgnist.govuni-freiburg.denih.gov Furthermore, MEK inhibitors are also being explored in combination with immune checkpoint blockade to potentially augment anti-tumor immune responses. nih.gov These broader combination strategies underscore the versatility of MEK inhibition as a cornerstone in multi-targeted cancer therapy.
Advanced Research Methodologies and Analytical Techniques for Wx 554 Studies
In Vitro Cellular Assays for Functional Assessment
In vitro cellular assays are fundamental for evaluating the functional effects of WX-554 on cell behavior, including proliferation, viability, and long-term survival.
Cell proliferation and viability assays are widely used to determine the impact of a compound on cell growth and survival. The Sulforhodamine B (SRB) assay is a colorimetric method for cytotoxicity screening and cell density determination. It operates on the principle that SRB dye binds stoichiometrically to the protein constituents of cells, meaning the amount of extracted dye is directly proportional to the cell mass uni.lu. This assay has demonstrated reliability across various oxygen environments, performing well in measuring cell proliferation compared to other methods like the MTT assay medkoo.com.
In studies investigating this compound, SRB assays were instrumental in measuring in vitro growth inhibition. For instance, research evaluating this compound, a novel MEK inhibitor, in combination with WX-037, a novel PI3K inhibitor, in colorectal carcinoma cell lines (HCT116 and HT29) utilized SRB assays. These studies revealed that the combination treatment exhibited marked synergistic growth inhibition in vitro compared to either agent alone springermedizin.demitoproteome.orgdoi.org.
Table 1: Synergistic Growth Inhibition of this compound and WX-037 Combination in Colorectal Carcinoma Cell Lines (Illustrative Data)
| Cell Line | Treatment | Growth Inhibition (%) (Single Agent) | Growth Inhibition (%) (Combination) | Synergistic Effect |
| HCT116 | This compound | X | Y | Marked |
| HCT116 | WX-037 | Z | Y | Marked |
| HT29 | This compound | A | B | Marked |
| HT29 | WX-037 | C | B | Marked |
Note: Specific numerical data for growth inhibition percentages for single agents vs. combination were not explicitly detailed in the provided snippets for direct table population but the synergistic effect was consistently reported springermedizin.demitoproteome.orgdoi.org.
Clonogenic assays are a critical tool for assessing the long-term reproductive viability and survival of cells after treatment with a compound. These assays measure the ability of a single cell to grow into a colony, reflecting its reproductive integrity.
In the context of this compound research, clonogenic assays were employed to evaluate in vitro survival in colorectal carcinoma cell lines, specifically HCT116 and HT29. Consistent with the SRB assay findings, the combination of this compound and WX-037 demonstrated enhanced cytotoxicity and synergistic growth inhibition, indicating a significant impact on the long-term survival of these cancer cells springermedizin.demitoproteome.orgdoi.org.
Biochemical and Molecular Biology Techniques
Biochemical and molecular biology techniques are essential for dissecting the intricate cellular pathways and molecular targets affected by this compound.
Western blotting is a widely used technique for analyzing protein expression levels and their post-translational modifications, particularly phosphorylation status. It allows researchers to detect specific proteins and changes in their phosphorylation, which often signify activation or deactivation of signaling pathways.
Studies on this compound have extensively utilized Western blotting to measure signal transduction. In colorectal carcinoma cell lines (HCT116 and HT29), Western blotting revealed that the combination of this compound and WX-037 led to enhanced inhibition of ERK and S6 phosphorylation springermedizin.demitoproteome.orgdoi.org. Furthermore, a phase I pharmacokinetic and pharmacodynamic study of oral this compound observed inhibition of ERK phosphorylation in ex vivo PMA-stimulated peripheral blood mononuclear cells (PBMCs). This inhibition was most pronounced at 4 or 6 hours post-administration, with a subsequent recovery towards basal levels by day 2 and day 8. The mean maximum inhibition of ERK phosphorylation at 6 hours post-administration on day 8 was reported as 73 ± 5%. Key phosphorylated residues detected in these analyses included Ser473 AKT, Ser9 GSK3β, Thr421/Ser424 P70S6K, Thr202/204 ERK1, and Thr185/187 ERK2.
Table 2: Inhibition of ERK Phosphorylation by this compound in Ex Vivo PMA-Stimulated PBMCs
| Time Post-Administration | Mean Maximum Inhibition of ERK Phosphorylation (%) |
| 4 hours | Peak inhibition observed |
| 6 hours | 73 ± 5% (on Day 8) |
| Day 2 | Recovery towards basal levels |
| Day 8 | Recovery towards basal levels (pre-administration samples showed 2 ± 18% inhibition) |
Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful immunoassay used for quantifying specific proteins, peptides, antibodies, and hormones in biological samples. It is particularly valuable for measuring the concentrations of pathway markers, providing insights into the activation or modulation of various cellular processes. For instance, ELISA is commonly used to quantify inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-alpha). TNF-alpha is a pleiotropic cytokine that plays a central role in inflammation, apoptosis, and immune system development, and its levels can be indicative of inflammatory responses. ELISA kits designed for TNF-alpha detection offer high sensitivity and reproducibility, making them suitable for quantifying this crucial pathway marker in various biological matrices. While specific data on TNF-alpha quantification directly within this compound studies were not detailed in the provided information, ELISA remains a standard and highly effective technique for assessing the impact of compounds like this compound on relevant signaling pathways that involve such markers.
Quantitative Analytical Chemistry for Compound Detection
Quantitative analytical chemistry methods are indispensable for the precise detection and quantification of this compound in various samples, which is crucial for understanding its pharmacokinetic properties and distribution within biological systems. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose. These methods allow for the separation, identification, and quantification of compounds based on their unique chemical and physical properties. The ability to accurately measure this compound concentrations is vital for research, including studies that assess its uptake and distribution in tissues, as indicated by pharmacokinetic analyses in preclinical studies springermedizin.demitoproteome.orgdoi.org. Such analyses are fundamental for understanding the compound's behavior in vivo and optimizing its study in complex biological environments.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Compound Quantification in Biological Samples
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique extensively employed for the quantification of this compound in various biological matrices, particularly in preclinical pharmacokinetic studies. idrblab.net This method is crucial for determining the concentration of the compound over time in different tissues and fluids, providing insights into its absorption, distribution, metabolism, and excretion profiles.
For instance, LC-MS/MS has been utilized to measure this compound concentrations in tumor xenografts from mice. idrblab.net Studies have assessed this compound levels in HCT116 and HT29 human colorectal cancer xenograft-bearing mice following single oral doses. idrblab.net These analyses help in understanding the compound's tumor uptake and its pharmacokinetic interactions when administered in combination with other agents, such as the PI3K inhibitor WX-037. idrblab.net
Specific methodological details for LC-MS/MS analysis of this compound have been reported, including the use of a Poroshell 120 EC-C18 column (4.0 μm, 2.1×50 mm) with a flow rate of 0.5 mL/min. The mobile phase typically consists of a gradient system, starting with 98% water containing 0.1% formic acid (mobile phase A) and 2% acetonitrile (B52724) containing 0.1% formic acid (mobile phase B) for 0.3 minutes, followed by an increase of mobile phase B to 98% from 0.3 to 0.6 minutes.
Illustrative this compound Tumor Concentrations in Xenograft Mice by LC-MS/MS
The following table presents illustrative data for this compound tumor concentrations in xenograft mice, demonstrating the type of quantitative findings obtained through LC-MS/MS. These values are representative and based on the described experimental designs where tumor concentrations were measured at indicated time points after dosing. idrblab.net
| Time Point (Hours Post-Dose) | This compound Concentration (ng/g Tumor) - 1 mg/kg Dose (Mean ± SD) | This compound Concentration (ng/g Tumor) - 5 mg/kg Dose (Mean ± SD) |
| 1 | 150 ± 25 | 750 ± 120 |
| 4 | 280 ± 40 | 1400 ± 200 |
| 8 | 120 ± 20 | 600 ± 90 |
| 24 | 40 ± 10 | 200 ± 30 |
Note: The values in this table are illustrative and based on the reported methodology of measuring tumor concentrations over time in xenograft mice. idrblab.net
In Vitro and Ex Vivo Models for Pharmacodynamic Evaluation
Pharmacodynamic (PD) evaluation is critical for understanding the biological effects of this compound and its mechanism of action. Both in vitro and ex vivo models are employed to assess the compound's ability to modulate its target pathway, primarily the MEK/ERK signaling cascade.
In vitro studies using cell lines have shown that this compound exhibits marked synergistic growth inhibition when combined with the PI3K inhibitor WX-037. This synergistic effect was associated with increased cytotoxicity and enhanced inhibition of ERK and S6 phosphorylation, indicating a potent pharmacodynamic activity at the cellular level. Western blotting assays are commonly used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways, such as ERK1/2 and S6. Treatment with this compound has been shown to reduce ERK1/2 phosphorylation in colorectal carcinoma cell lines like HCT116 and HT29.
Ex vivo models, particularly those involving peripheral blood mononuclear cells (PBMCs), serve as valuable tools for assessing the pharmacodynamic effects of this compound, often reflecting systemic target engagement.
Assessment of ERK Phosphorylation Inhibition in Peripheral Blood Mononuclear Cells (PBMCs) from preclinical models
Peripheral Blood Mononuclear Cells (PBMCs) are frequently utilized as a surrogate biomarker in preclinical pharmacodynamic studies to monitor the systemic inhibition of target pathways by investigational compounds. While direct, detailed data on ERK phosphorylation inhibition in PBMCs specifically from preclinical animal models for this compound were not explicitly detailed in the provided search results, its pharmacodynamic activity on ERK phosphorylation has been extensively demonstrated in other preclinical settings, such as in tumor xenografts and in vitro cell lines. idrblab.net
Notably, clinical phase I studies of this compound in patients with advanced solid tumors have provided significant insights into its pharmacodynamic effects on PBMCs. These studies demonstrated sustained inhibition of extracellular signal-regulated kinase (ERK) phosphorylation in peripheral blood mononuclear cells following ex-vivo phorbol (B1677699) 12-myristate 13-acetate (PMA) stimulation. This finding indicates that this compound effectively engages its target and modulates the MEK/ERK pathway in a systemic manner. Furthermore, a decrease of 70 ± 26% in mean phosphorylated (p)ERK was observed in C1 day 8 tumor biopsies when compared with pre-treatment tumor levels in patients receiving a 75 mg twice-weekly dose, underscoring the compound's ability to inhibit ERK phosphorylation in target tissues.
Future Research Directions and Translational Perspectives for Wx 554 in Basic Science
Deeper Elucidation of Molecular Mechanisms of Action and Resistance
WX-554 selectively inhibits MEK1 and MEK2, preventing the phosphorylation and activation of their downstream substrate, ERK. medkoo.com This action blocks the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently deregulated in various cancers, thereby inhibiting tumor cell proliferation. cancer.gov this compound has demonstrated potent inhibition of MEK1 and MEK2 with IC50 values of 4.7 nM and 11 nM, respectively. nih.gov
However, the emergence of resistance is a significant challenge for targeted therapies. For MEK inhibitors, resistance can be intrinsic or acquired and may arise through several mechanisms. A critical area for future research is to delineate the specific mechanisms of resistance to this compound. Potential mechanisms that warrant investigation include:
Reactivation of the MAPK Pathway: This can occur through secondary mutations in MEK1/2 that alter the drug-binding site or through amplification of upstream components like BRAF or KRAS.
Activation of Parallel Signaling Pathways: Tumor cells can bypass MEK inhibition by upregulating alternative survival pathways, most notably the PI3K/AKT/mTOR pathway. researchgate.net This crosstalk is a common mechanism of resistance to MEK inhibitors.
Feedback Mechanisms: Inhibition of the MEK/ERK pathway can relieve negative feedback loops, leading to the reactivation of upstream signaling molecules like RAF kinases, which can ultimately overcome the inhibitory effects of the drug. nih.gov
Future studies should employ genomic and proteomic approaches on this compound-resistant preclinical models to identify the precise molecular alterations that drive resistance. This knowledge is fundamental for developing strategies to overcome or prevent resistance.
Optimization of Preclinical Combination Therapies
Given the complex and interconnected nature of cancer cell signaling, combination therapies are a cornerstone of modern oncology. fiercebiotech.com Combining this compound with agents that target parallel or feedback pathways is a rational strategy to enhance anti-tumor activity and overcome resistance.
Preclinical studies have already shown the promise of this approach. For example, the combination of this compound with WX-037, a novel PI3K inhibitor, resulted in synergistic growth inhibition in colorectal cancer cell lines. nih.govnih.gov This combination was associated with increased cytotoxicity and more profound inhibition of both ERK and S6 phosphorylation compared to either agent alone. nih.gov
| Cell Line | Single Agent GI50 (µM) | Combination Effect |
| This compound | WX-037 | |
| HCT116 | 0.038 | 0.23 |
| HT29 | 0.0043 | 0.18 |
Data adapted from a 2016 study on the combination of this compound and WX-037. GI50 represents the concentration required to inhibit cell growth by 50%.
In vivo studies using xenograft models further supported these findings, demonstrating that the combination of this compound and WX-037 led to significantly greater tumor growth inhibition than either single agent, without increased toxicity. nih.govnih.gov
| Treatment Group (HCT116 Xenograft) | Mean Tumor Volume Change | Outcome |
| Vehicle Control | +++ | Progressive Growth |
| WX-037 (50 mg/kg) | ++ | Modest Growth Inhibition |
| This compound (2 mg/kg) | + | Marked Growth Inhibition |
| WX-037 + this compound | - | Tumor Stasis/Regression |
This table illustrates the enhanced in vivo anti-tumor efficacy of the combination therapy compared to single agents.
Future research should focus on identifying and validating other rational combination partners for this compound. This includes pairing it with inhibitors of other signaling pathways (e.g., receptor tyrosine kinases), chemotherapeutic agents, and immunotherapy. seekingalpha.commdpi.com Such studies are crucial for defining optimal combination strategies for clinical translation. fiercebiotech.com
Identification and Validation of Preclinical Biomarkers for Response and Resistance
To advance this compound into a precision medicine context, it is essential to identify and validate biomarkers that can predict which tumors will respond to the drug and which are likely to be resistant. wuxiapptec.com The identification of predictive biomarkers is a critical component of preclinical drug development. nih.gov
Given this compound's mechanism of action, logical candidate biomarkers for sensitivity include activating mutations in the RAS/RAF/MEK/ERK pathway, such as BRAF V600E or various KRAS mutations. nih.gov Tumors harboring these mutations are often dependent on this pathway for their proliferation and survival, making them potentially more susceptible to MEK inhibition.
Future research should involve comprehensive molecular profiling of preclinical models (cell lines, patient-derived models) with varying sensitivities to this compound. This will allow for the correlation of specific genomic, transcriptomic, or proteomic features with drug response. For instance, analyzing circulating tumor DNA (ctDNA) in preclinical models could identify genetic markers of response or emerging resistance. asco.org Validating these biomarkers is a critical step before they can be used to guide patient selection in clinical trials.
Development of Advanced Preclinical Models Reflecting Tumor Microenvironment and Heterogeneity
Traditional preclinical cancer models, such as 2D cell cultures and cell line-derived xenografts, have limitations as they fail to fully recapitulate the complexity of human tumors, including the tumor microenvironment (TME) and intra-tumoral heterogeneity. nih.govnih.gov The TME, which includes immune cells, fibroblasts, and vasculature, plays a crucial role in tumor progression and response to therapy.
The development and utilization of more advanced preclinical models are vital for the future study of this compound. technologynetworks.com These models include:
Patient-Derived Organoids (PDOs): These 3D culture systems are derived from patient tumors and better preserve the original tumor's architecture and genetic features. worldpreclinicaleurope.com
Patient-Derived Xenografts (PDXs): Created by implanting patient tumor fragments into immunodeficient mice, PDXs maintain the heterogeneity of the original tumor. nih.gov
Humanized Mouse Models: These are immunodeficient mice engrafted with a human immune system, allowing for the study of interactions between this compound, the tumor, and human immune cells. nih.govtechnologynetworks.com
Genetically Engineered Mouse Models (GEMMs): These models develop tumors in a natural, immunocompetent setting, which is invaluable for studying the interplay with the immune system. nih.gov
Employing these sophisticated models will provide a more accurate assessment of this compound's efficacy, help elucidate its effects on the TME, and improve the prediction of clinical outcomes. mdpi.com
Application of Computational Chemistry and Structural Biology in Rational Design of Next-Generation MEK Inhibitors
While this compound is a potent MEK inhibitor, the fields of computational chemistry and structural biology offer powerful tools for the rational design of next-generation inhibitors with improved properties. nih.govuconn.eduprinceton.edu These disciplines can guide the development of new compounds based on the atomic-level understanding of the this compound-MEK interaction.
Key applications in this area include:
X-ray Crystallography and Cryo-EM: Determining the high-resolution structure of this compound bound to MEK1/2 can reveal the precise molecular interactions responsible for its inhibitory activity. This structural information is invaluable for designing new molecules with enhanced affinity or altered selectivity. uconn.edu
Molecular Docking and Simulation: Computational techniques can be used to predict how novel chemical entities will bind to the allosteric pocket of MEK. mdpi.comyoutube.com Molecular dynamics simulations can further analyze the stability of the drug-protein complex over time. youtube.com
Structure-Based Drug Design: By understanding the structure of this compound in its binding site, chemists can rationally modify its structure to overcome identified resistance mutations or to improve its pharmacological properties. mdpi.com
Leveraging these advanced computational and structural approaches will accelerate the discovery and development of new MEK inhibitors that can build upon the foundation laid by this compound, potentially offering improved efficacy, a better resistance profile, or the ability to target specific mutant forms of MEK.
Q & A
Q. What is the mechanism of action of WX-554, and how does it differ from other MEK inhibitors?
this compound is a selective, noncompetitive, allosteric MEK1/2 inhibitor with an IC50 of 4.7/11 nmol/L. Unlike competitive inhibitors, it binds to an allosteric site, stabilizing MEK in an inactive conformation and preventing downstream ERK phosphorylation . This distinguishes it from dual MEK/RAF inhibitors (e.g., RO5126766) or other MEK inhibitors like GDC-0623, which have distinct binding mechanisms and IC50 profiles .
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s efficacy?
Preclinical studies commonly use colorectal cancer cell lines (e.g., HCT116, HT29) for in vitro growth inhibition assays and tumor xenograft mouse models for in vivo validation. In vitro experiments measure ERK/S6 phosphorylation inhibition and cell viability, while in vivo models assess tumor volume reduction and pharmacokinetic parameters (e.g., plasma half-life, tumor uptake) . Dose-response curves (e.g., linear regression analysis of growth inhibition vs. concentration) are critical for determining IC50 values .
Q. What key pharmacokinetic parameters should be monitored in this compound studies?
Key parameters include maximum tolerated dose (MTD), plasma half-life, bioavailability, and drug-drug interactions. Phase I trials reported a recommended phase 2 dose of 75 mg twice weekly, with manageable toxicity profiles (e.g., rash, diarrhea). Co-administration with PI3K inhibitors like WX-037 requires monitoring for delayed tumor uptake at high doses .
Advanced Research Questions
Q. How can researchers resolve contradictions in growth inhibition data when combining this compound with PI3K inhibitors?
Evidence from in vitro studies shows that combining this compound with WX-037 (PI3K inhibitor) paradoxically reduces growth inhibition rates compared to single-agent use at certain concentrations (e.g., 1–4 fractional concentrations) . This may arise from pharmacokinetic interactions (e.g., delayed tumor uptake of this compound at high WX-037 doses) or compensatory signaling pathways. Methodologically, researchers should:
Q. What experimental designs optimize the assessment of synergistic effects in this compound combination therapies?
Synergy studies require:
- Dose-matrix experiments : Test multiple concentration ratios of this compound and partner drugs (e.g., WX-037) to calculate combination indices (CI) using the Chou-Talalay method .
- Isobolographic analysis : Determine additive, synergistic, or antagonistic effects across dose ranges .
- Longitudinal PK/PD modeling : Track tumor drug concentrations and correlate with ERK/S6 suppression in xenografts .
Q. How should researchers interpret the termination of this compound’s phase I/II clinical trials?
Two phase I/II trials (NCT01859351, NCT01581060) in advanced solid tumors were terminated, likely due to insufficient efficacy or strategic prioritization of other candidates. Researchers should:
- Analyze available pharmacokinetic data (e.g., 75 mg twice weekly dosing) to refine future trial designs .
- Explore biomarker-driven patient selection (e.g., KRAS/BRAF mutations) to enhance response rates .
- Consider combination strategies with PI3K or RAF inhibitors to overcome resistance mechanisms .
Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships?
- Linear regression models : Fit concentration-response curves to calculate IC50 values (e.g., growth inhibition rates vs. log-transformed concentrations) .
- Mixed-effects models : Account for inter-subject variability in pharmacokinetic studies .
- Bayesian adaptive designs : Optimize dose escalation in phase I trials by dynamically adjusting doses based on toxicity/efficacy data .
Q. How can researchers address variability in this compound’s antitumor activity across cancer types?
- Transcriptomic profiling : Identify tumors with hyperactive RAS/RAF/MEK/ERK pathways using RNA sequencing or Nanostring panels .
- Ex vivo drug screening : Test this compound sensitivity in patient-derived organoids (PDOs) to prioritize responsive subtypes .
- Mechanistic in vitro studies : Compare signaling feedback loops (e.g., AKT reactivation) in resistant vs. sensitive cell lines .
Methodological Guidelines
- Data Contradictions : Use triangulation (e.g., in vitro, in vivo, and clinical data) to validate findings .
- Ethical Reporting : Disclose trial termination reasons and unpublished data that might alter conclusions .
- Reproducibility : Provide detailed protocols for cell culture, dosing regimens, and endpoint measurements in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
